Chiral Configuration and Regulatory Identity
N-[(2S)oxiranylmethyl]acetamide (CAS 183805-10-9) is the single (S)-enantiomer, whereas the racemic mixture is cataloged as Linezolid Impurity 92 (CAS 224323-49-3) and the (R)-enantiomer as CAS 1313277-73-4 . Under the validated polar organic mode HPLC method using a Chiralpak IA column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:ethanol:n-butylamine:trifluoroacetic acid (96:4:0.10:0.16, v/v/v/v) at 254 nm detection, the (S)-enantiomer and its antipode are baseline-resolved, enabling accurate determination of enantiomeric purity in linezolid drug substance and drug product [1]. Substitution with the racemate would introduce an additional enantiomeric peak, invalidating the method's specificity and the calculated impurity percentage.
| Evidence Dimension | Stereochemical identity and chromatographic resolution |
|---|---|
| Target Compound Data | (S)-enantiomer; single peak under chiral HPLC; CAS 183805-10-9 |
| Comparator Or Baseline | (R)-enantiomer CAS 1313277-73-4 and racemate CAS 224323-49-3 (Linezolid Impurity 92) |
| Quantified Difference | Chiral HPLC baseline resolution between (S)- and (R)-enantiomers; racemate produces two distinct peaks versus single peak for target compound |
| Conditions | Chiralpak IA column (250 mm × 4.6 mm, 5 μm); acetonitrile:ethanol:n-butylamine:TFA (96:4:0.10:0.16); flow rate not specified; UV detection at 254 nm |
Why This Matters
Regulatory submission for ANDA/DMF requires exact impurity identification; using the wrong stereoisomer can cause peak misassignment, leading to inaccurate impurity quantification and potential rejection by authorities such as the FDA or EMA.
- [1] Satyanarayana Raju T, et al. A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. J Pharm Anal. 2012 Aug;2(4):272-278. doi: 10.1016/j.jpha.2012.03.006. PMID: 29403753. View Source
